molecular formula C13H12F3N3O B10902101 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B10902101
M. Wt: 283.25 g/mol
InChI Key: MNLZQTPWOPQRER-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetamide moiety attached to a fluorophenyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with the fluorophenyl group: This step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its biological activity, including its effects on cellular processes and potential therapeutic benefits.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical entities.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide can be compared with similar compounds, such as:

    2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide: This compound features a methoxy group instead of a fluorophenyl group, which may result in different biological activities and properties.

    2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-naphthyl)acetamide: The presence of a naphthyl group introduces additional aromaticity and potential interactions with biological targets.

    2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-chlorophenyl)acetamide: The chlorophenyl group may impart different electronic and steric effects, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C13H12F3N3O/c1-8-5-11(13(15)16)18-19(8)7-12(20)17-10-4-2-3-9(14)6-10/h2-6,13H,7H2,1H3,(H,17,20)

InChI Key

MNLZQTPWOPQRER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)F)C(F)F

Origin of Product

United States

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